molecular formula C9H15N3O2 B11899074 1,3,9-Triazaspiro[4.7]dodecane-2,4-dione

1,3,9-Triazaspiro[4.7]dodecane-2,4-dione

Cat. No.: B11899074
M. Wt: 197.23 g/mol
InChI Key: JQXOFFRLICPRJE-UHFFFAOYSA-N
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Description

1,3,9-Triazaspiro[47]dodecane-2,4-dione is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,9-Triazaspiro[4.7]dodecane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a cyclic anhydride. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a moderate level to ensure the formation of the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,9-Triazaspiro[4.7]dodecane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted spiro compounds with various functional groups.

Scientific Research Applications

1,3,9-Triazaspiro[4.7]dodecane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1,3,9-Triazaspiro[4.7]dodecane-2,4-dione involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptor sites, modulating biological pathways. The compound’s spiro structure allows it to fit into unique binding sites, making it a versatile scaffold for drug design.

Comparison with Similar Compounds

Similar Compounds

    1,3,8-Triazaspiro[4.5]decane-2,4-dione: Another spiro compound with similar structural features but different ring sizes.

    1,3-Diazaspiro[4.7]dodecane-2,4-dione: Lacks one nitrogen atom compared to 1,3,9-Triazaspiro[4.7]dodecane-2,4-dione.

Uniqueness

1,3,9-Triazaspiro[47]dodecane-2,4-dione is unique due to its specific ring size and the presence of three nitrogen atoms, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

1,3,9-triazaspiro[4.7]dodecane-2,4-dione

InChI

InChI=1S/C9H15N3O2/c13-7-9(12-8(14)11-7)3-1-5-10-6-2-4-9/h10H,1-6H2,(H2,11,12,13,14)

InChI Key

JQXOFFRLICPRJE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCNC1)C(=O)NC(=O)N2

Origin of Product

United States

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